molecular formula C14H15F2NO2S B2910106 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2319788-47-9

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2910106
CAS No.: 2319788-47-9
M. Wt: 299.34
InChI Key: SPSWHHMTKMNAMO-UHFFFAOYSA-N
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Description

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and difluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane stands out due to its specific substitution pattern and the presence of the difluorophenyl sulfonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(3,5-difluorophenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2S/c1-9-4-12-2-3-13(5-9)17(12)20(18,19)14-7-10(15)6-11(16)8-14/h6-8,12-13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSWHHMTKMNAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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